molecular formula C17H26N2O3 B12635520 tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate CAS No. 1201937-24-7

tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate

Cat. No.: B12635520
CAS No.: 1201937-24-7
M. Wt: 306.4 g/mol
InChI Key: KCZSIJXEBCOSBT-UHFFFAOYSA-N
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Description

tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate typically involves the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Hydroxyethyl Group: This step involves the alkylation of the tetrahydroquinoline with an appropriate hydroxyethylating agent.

    Carbamate Formation: The final step is the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The tetrahydroquinoline moiety can be reduced to form a fully saturated quinoline.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a fully saturated quinoline derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its hydroxyethyl and tetrahydroquinoline groups can interact with proteins and nucleic acids, providing insights into binding mechanisms and molecular recognition.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its versatility makes it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the tetrahydroquinoline moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(2-hydroxyethyl)-N-(quinolin-2-ylmethyl)carbamate: Lacks the tetrahydroquinoline moiety.

    tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroisoquinolin-2-ylmethyl)carbamate: Contains an isoquinoline instead of a quinoline moiety.

    tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate: Substitution at a different position on the tetrahydroquinoline ring.

Uniqueness

The uniqueness of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate lies in its specific substitution pattern and the presence of both hydroxyethyl and tetrahydroquinoline groups. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1201937-24-7

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19(10-11-20)12-14-9-8-13-6-4-5-7-15(13)18-14/h4-7,14,18,20H,8-12H2,1-3H3

InChI Key

KCZSIJXEBCOSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1CCC2=CC=CC=C2N1

Origin of Product

United States

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